molecular formula C14H18N2O3S B12692678 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate CAS No. 183136-12-1

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate

Katalognummer: B12692678
CAS-Nummer: 183136-12-1
Molekulargewicht: 294.37 g/mol
InChI-Schlüssel: WZZYCYUKDAFNOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole coreCommon reagents used in these reactions include sodium metabisulfite as a catalyst and various solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides, while reduction reactions can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate
  • 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate
  • 3-(piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

Compared to similar compounds, 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate exhibits unique properties due to the presence of the tert-butylcarbamate group. This group can enhance the compound’s stability and bioavailability, making it more effective in certain applications .

Eigenschaften

CAS-Nummer

183136-12-1

Molekularformel

C14H18N2O3S

Molekulargewicht

294.37 g/mol

IUPAC-Name

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate

InChI

InChI=1S/C14H18N2O3S/c1-14(2,3)15-13(18)19-9-8-16-12(17)10-6-4-5-7-11(10)20-16/h4-7H,8-9H2,1-3H3,(H,15,18)

InChI-Schlüssel

WZZYCYUKDAFNOZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(=O)OCCN1C(=O)C2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.